(1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The boronic acid functional group attached to the pyrazolopyridine core makes this compound particularly interesting for various chemical applications, including cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method starts with the cyclization of a hydrazine derivative with a pyridine carboxylic acid under acidic conditions to form the pyrazolopyridine core . The boronic acid group can then be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source .
Industrial Production Methods
Industrial production of (1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The pyrazolopyridine core can undergo reduction reactions to form dihydropyrazolopyridines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Dihydropyrazolopyridines.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This compound can also modulate signal transduction pathways by binding to specific receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pyridinylboronic acid: Another boronic acid derivative with a pyridine ring.
3-Pyridinylboronic acid: Similar structure but with the boronic acid group attached to a different position on the pyridine ring.
Uniqueness
(1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid is unique due to its fused pyrazolopyridine core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other boronic acids and enhances its potential for various applications .
Biologische Aktivität
(1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.
Structural Characteristics
This compound possesses a bicyclic structure that includes both pyrazole and pyridine functionalities. Its molecular formula is C6H6BN3O2, with a molecular weight of approximately 162.94 g/mol. The presence of the boronic acid group allows it to form reversible covalent bonds with diols, making it a versatile building block in organic synthesis and drug development .
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors involved in disease pathways. Its structural properties facilitate effective interactions with biological targets, making it a candidate for drug development against conditions such as cancer and other serious diseases .
Antiproliferative Effects
Several studies have highlighted the antiproliferative effects of compounds related to this compound. For instance, compounds derived from pyrazolo[3,4-b]pyridines have shown promising results in inhibiting the proliferation of human cancer cell lines such as HeLa, HCT116, and A375. The mechanism often involves the induction of apoptosis through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Case Studies
- Inhibition of Cyclin-Dependent Kinases (CDKs) : One study reported that derivatives of this compound exhibited potent inhibitory activity against CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively. This selectivity is crucial for developing targeted cancer therapies .
- Antiproliferative Activity : In vitro studies demonstrated that compounds containing the pyrazolo[3,4-b]pyridine core exhibited significant antiproliferative activity against various cancer cell lines. For example, increasing substituent bulk at the 4-position generally reduced antiproliferative activity, indicating structure-activity relationships that are critical for drug design .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Suzuki-Miyaura Cross-Coupling : This method allows for the formation of aryl-boronic acids through coupling reactions between boronic acids and aryl halides.
- Direct Boronation : This involves the direct introduction of boron into the pyrazolo-pyridine framework under specific conditions.
These methods highlight the compound's accessibility for further research and application in medicinal chemistry .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
1H-Pyrazolo[3,4-B]pyridine | Bicyclic | Different nitrogen positioning affecting reactivity |
1H-Pyrazole | Monocyclic | Simpler structure; less versatile in reactions |
Pyridine boronic acid | Monocyclic | Lacks the pyrazole component; different properties |
The combination of pyrazole and pyridine rings in this compound enhances its reactivity and biological activity compared to structurally similar compounds .
Eigenschaften
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-4-ylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-1-2-8-6-4(5)3-9-10-6/h1-3,11-12H,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRCZDNUZYTHEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=NNC2=NC=C1)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.